(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one
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Overview
Description
Prostephanaberrine is a naturally occurring alkaloid extracted from the fresh fruit of Stephania japonica. It belongs to the class of isoquinoline derivatives and has a complex chemical structure characterized by a quinoline ring with multiple amino and hydroxyl functional groups .
Preparation Methods
Prostephanaberrine is primarily obtained through extraction from the fresh fruit of Stephania japonica. The extraction process typically involves solvent extraction followed by purification using crystallization or column chromatography .
Chemical Reactions Analysis
Prostephanaberrine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced isoquinoline compounds .
Scientific Research Applications
Prostephanaberrine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: Prostephanaberrine is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
The exact mechanism of action of Prostephanaberrine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its effects may be mediated through the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin .
Comparison with Similar Compounds
Prostephanaberrine is unique due to its specific chemical structure and biological activities. Similar compounds include other alkaloids extracted from Stephania japonica, such as stephanaberrine. These compounds share structural similarities but may differ in their biological activities and therapeutic potentials .
Properties
IUPAC Name |
11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBFIOTWHPFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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